IsoVa-RYYRIK-NH2 is a synthetic peptide that serves as a highly specific antagonist for the opioid receptor-like 1 (ORL1) receptor. This receptor is associated with various physiological processes, including pain modulation and stress response. The endogenous ligand for ORL1 is nociceptin, a 17-amino acid peptide. The development of IsoVa-RYYRIK-NH2 was driven by the need for selective tools to study the nociceptin system and its potential therapeutic applications in pain management and other disorders.
IsoVa-RYYRIK-NH2 is classified as a peptide antagonist. It belongs to the broader category of opioid receptor ligands, specifically targeting the nociceptin/orphanin FQ receptor (NOP). This classification is crucial for understanding its pharmacological profile and potential applications in therapeutic settings.
The synthesis of IsoVa-RYYRIK-NH2 involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
IsoVa-RYYRIK-NH2 consists of a linear chain of amino acids, with specific modifications that enhance its binding affinity for the ORL1 receptor. The molecular formula and structure are critical for understanding its interaction with biological targets.
IsoVa-RYYRIK-NH2 primarily engages in interactions with the ORL1 receptor, leading to competitive inhibition of nociceptin binding. This antagonistic action can be studied through various biochemical assays.
IsoVa-RYYRIK-NH2 acts by binding to the ORL1 receptor, preventing nociceptin from exerting its effects. This blockade can modulate downstream signaling pathways associated with pain perception and stress responses.
IsoVa-RYYRIK-NH2 has significant implications in research related to pain management, neurobiology, and pharmacology. Its specificity as an ORL1 antagonist allows scientists to dissect the role of nociceptin in various physiological processes:
The nociceptin receptor, also known as opioid receptor-like 1 receptor, is a G-protein-coupled receptor that shares ~60% sequence homology with classical opioid receptors (μ, δ, κ) but exhibits distinct ligand specificity and physiological functions [2] [7]. Its endogenous agonist, nociceptin/orphanin FQ, is a 17-amino-acid neuropeptide (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) discovered in 1995 [8]. Unlike traditional opioid receptors, the opioid receptor-like 1 receptor modulates diverse neurological and physiological processes, including nociception, stress responses, anxiety, learning, and immune function [2] [6] [7]. The opioid receptor-like 1 receptor gene (OPRL1) is located on human chromosome 20q13.33 and is widely expressed in the central nervous system, peripheral tissues, and immune cells [7].
Opioid receptor-like 1 receptor activation exerts complex neuromodulatory effects:
Opioid receptor-like 1 receptor couples primarily to inhibitory G-proteins (Gαi/o), triggering downstream effects:
Table 1: Key Signaling Pathways of the Opioid Receptor-Like 1 Receptor
| Effector Pathway | Functional Outcome | Physiological Impact |
|---|---|---|
| Gαi/o-mediated adenylyl cyclase inhibition | Reduced cyclic adenosine monophosphate | Modulation of synaptic plasticity |
| Potassium channel activation | Neuronal hyperpolarization | Suppressed neural excitability |
| Calcium channel inhibition | Reduced neurotransmitter release | Analgesia reversal |
| Mitogen-activated protein kinase phosphorylation | Gene expression changes | Long-term neuronal adaptation |
The paradoxical hyperalgesic and anti-opioid actions of nociceptin underscore opioid receptor-like 1 receptor antagonists as therapeutic candidates for:
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0